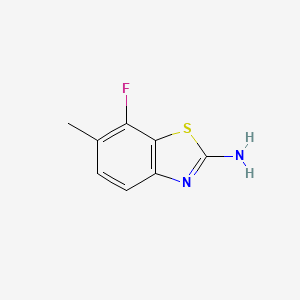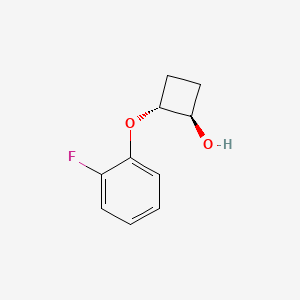
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol, also known as 2-FPCB, is a cyclic ether compound with a variety of uses in scientific research. It is a colorless liquid that has a boiling point of 108°C and a melting point of -60°C. It is soluble in a variety of organic solvents, such as methanol, ethanol, and acetone, and is used as a solvent for many organic reactions. 2-FPCB has a variety of applications in organic synthesis, biochemistry, and pharmacology.
Mecanismo De Acción
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is a cyclic ether compound, which means that it has a ring structure composed of two oxygen atoms and two carbon atoms. This structure makes (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol highly reactive, as the oxygen atoms can easily form bonds with other molecules. This makes it useful as a solvent and reagent in organic synthesis. Additionally, the fluorine atom in the molecule makes it highly polar, which makes it useful as a reactant in biochemistry and pharmacology.
Biochemical and Physiological Effects
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is not known to have any direct biochemical or physiological effects. However, it can be used as a reactant in the synthesis of drugs and other biologically active compounds, which can have a variety of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to use in organic synthesis. Additionally, it has a low boiling point, making it easy to evaporate from the reaction mixture. Furthermore, it is highly reactive, making it useful as a solvent and reagent in organic synthesis.
However, there are also some limitations to using (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol in laboratory experiments. It is highly polar, which can make it difficult to use in certain reactions. Additionally, it is a highly reactive compound, which can make it difficult to control the reaction rate.
Direcciones Futuras
There are several potential future directions for the use of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol. It could be used in the synthesis of other cyclic ether compounds, such as 1,3-dioxolanes and 1,3-dioxanes. Additionally, it could be used as a reactant in the synthesis of drugs and other biologically active compounds. Finally, it could be used as a reagent in the synthesis of isomers and other organic compounds.
Métodos De Síntesis
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is synthesized from the reaction of 2-fluorophenol and cyclobutan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted in a solvent such as methanol or ethanol. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures to increase the reaction rate. The reaction produces (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol as the major product, with minor amounts of other compounds, such as cyclobutan-2-ol and 2-fluorophenol.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used in a variety of scientific research applications. It is used as a solvent for organic reactions, such as the synthesis of organic compounds. It is also used as a reagent in organic synthesis, such as the synthesis of isomers. Additionally, (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used as a reactant in biochemistry and pharmacology, such as the synthesis of drugs and other biologically active compounds.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-7-3-1-2-4-9(7)13-10-6-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJCAJXUNGUDI-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)
![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)
![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)
![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)
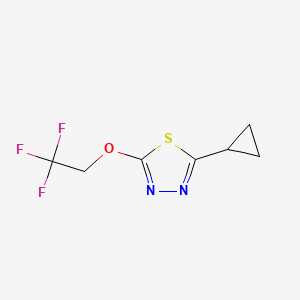
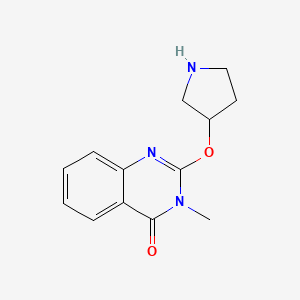
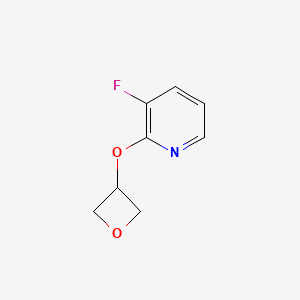

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)


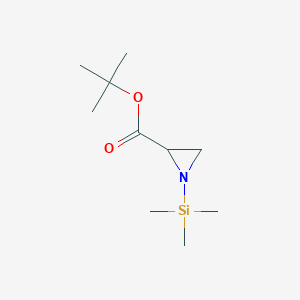
![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)
